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Vanillin-d3 4-O-β-D-Glucoside -

Vanillin-d3 4-O-β-D-Glucoside

Catalog Number: EVT-1506104
CAS Number:
Molecular Formula: C₁₄H₁₅D₃O₈
Molecular Weight: 317.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vanillin-d3 4-O-β-D-Glucoside is a derivative of vanillin, a well-known flavor compound found in vanilla beans. This compound is significant in both flavor science and analytical chemistry due to its role as a precursor to vanillin and its applications in various studies related to flavor development and metabolism. Vanillin-d3 4-O-β-D-Glucoside is identified by its Chemical Abstracts Service number 494-08-6 and is often used in research settings for its isotopic labeling, which aids in tracing metabolic pathways.

Source

Vanillin-d3 4-O-β-D-Glucoside is primarily sourced from green vanilla beans, where it acts as the main storage form of vanillin. During the curing process of vanilla beans, this compound undergoes enzymatic hydrolysis, releasing vanillin and contributing to the flavor profile of vanilla products. The hydrolysis is facilitated by enzymes such as β-d-glucosidase, produced by microorganisms that colonize the vanilla pods during curing .

Classification

This compound falls under the category of glycosides, specifically phenolic glycosides, due to its structure comprising a phenolic component (vanillin) linked to a glucose molecule. It can also be classified within the broader category of flavor compounds used in food science and analytical chemistry.

Synthesis Analysis

Methods

The synthesis of Vanillin-d3 4-O-β-D-Glucoside can be achieved through various methods, including:

  1. Enzymatic Hydrolysis: This method involves treating green vanilla beans with specific enzymes that facilitate the conversion of glucovanillin into vanillin. This process can be optimized using commercial enzyme preparations like Viscozyme and Celluclast, which contain pectinase and cellulase activities respectively .
  2. Chemical Synthesis: Laboratory synthesis may also be conducted using chemical reactions that involve the glycosylation of vanillin with glucose derivatives under controlled conditions.

Technical Details

The enzymatic synthesis typically requires precise conditions such as temperature (around 70 degrees Celsius) and specific pH levels to maximize yield and efficiency. In studies, yields of vanillin obtained from enzymatic reactions have been reported to be significantly higher than traditional extraction methods .

Molecular Structure Analysis

Structure

Vanillin-d3 4-O-β-D-Glucoside has a molecular formula of C14H18O8C_{14}H_{18}O_8. Its structure includes:

  • A vanillin moiety (the aromatic part)
  • A glucose unit linked via a β-glycosidic bond

This structural configuration allows it to act as a reservoir for vanillin, releasing it through enzymatic action.

Data

The molecular weight of Vanillin-d3 4-O-β-D-Glucoside is approximately 302.29 g/mol. The presence of deuterium (d3) indicates that three hydrogen atoms in the vanillin structure are replaced with deuterium atoms, which is useful for tracing studies in metabolic pathways.

Chemical Reactions Analysis

Reactions

Vanillin-d3 4-O-β-D-Glucoside undergoes hydrolysis when exposed to β-d-glucosidase enzymes, resulting in the release of vanillin and glucose. This reaction can be represented as follows:

Vanillin d3 4 O D GlucosideβdglucosidaseVanillin+Glucose\text{Vanillin d3 4 O D Glucoside}\xrightarrow{\beta-d-glucosidase}\text{Vanillin}+\text{Glucose}

Technical Details

The hydrolysis reaction occurs predominantly during the curing process of vanilla beans, where microbial activity contributes significantly to the enzymatic breakdown of this glycoside . Studies have shown that various strains of Bacillus bacteria are involved in this process, indicating a complex interaction between plant compounds and microbial metabolism.

Mechanism of Action

Process

The mechanism by which Vanillin-d3 4-O-β-D-Glucoside acts involves its conversion into vanillin through enzymatic hydrolysis. This process is crucial for flavor development in vanilla products:

  1. Enzymatic Activation: The β-d-glucosidase enzyme cleaves the glycosidic bond.
  2. Release of Vanillin: The aromatic compound is released, contributing to the characteristic flavor profile.
  3. Microbial Interaction: Microorganisms present on vanilla beans enhance this process through their enzymatic activities.

Data

Research indicates that colonizing microorganisms play a vital role in enhancing the hydrolysis efficiency, leading to higher concentrations of vanillin during vanilla bean processing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment .

Applications

Scientific Uses

Vanillin-d3 4-O-β-D-Glucoside has several applications in scientific research:

  1. Flavor Chemistry Studies: Used as a model compound for studying flavor release mechanisms during food processing.
  2. Metabolic Pathway Tracing: Its isotopic labeling allows researchers to trace metabolic pathways involving phenolic compounds.
  3. Food Industry: Employed in developing natural flavoring agents and understanding flavor enhancement processes.

Properties

Product Name

Vanillin-d3 4-O-β-D-Glucoside

Molecular Formula

C₁₄H₁₅D₃O₈

Molecular Weight

317.31

Synonyms

4-(β-D-Glucopyranosyloxy)-3-methoxybenzaldehyde-d3; Avenein-d3; Glucovanillin-d3; Vanillin-d3 Glucoside; Vanillin-d3 β-D-Glucopyranoside; Vanillin-4-O-β-D-Glucopyranoside-d3; Vanillin-O-β-D-glucopyranoside-d3; Vanilloside-d3;

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